molecular formula C6H11N3 B13248623 2-(1H-imidazol-2-yl)propan-2-amine

2-(1H-imidazol-2-yl)propan-2-amine

Cat. No.: B13248623
M. Wt: 125.17 g/mol
InChI Key: BDBSRCUXKGLKOH-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)propan-2-amine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)propan-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of glyoxal with ammonia, which forms the imidazole ring.

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial in these processes .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)propan-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions like temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring .

Scientific Research Applications

2-(1H-imidazol-2-yl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: This compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

  • 1H-imidazole
  • 2-methylimidazole
  • 4,5-diphenyl-1H-imidazole

Uniqueness

2-(1H-imidazol-2-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the development of new therapeutic agents .

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)propan-2-amine

InChI

InChI=1S/C6H11N3/c1-6(2,7)5-8-3-4-9-5/h3-4H,7H2,1-2H3,(H,8,9)

InChI Key

BDBSRCUXKGLKOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CN1)N

Origin of Product

United States

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